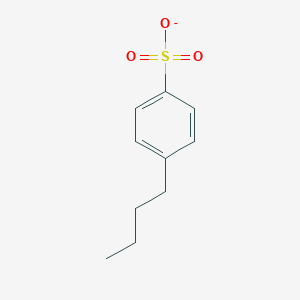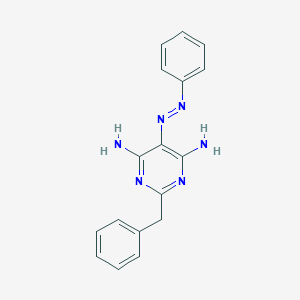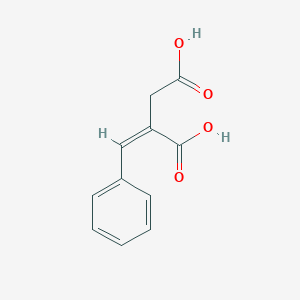![molecular formula C16H13NO4 B286491 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B286491.png)
5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione, also known as 5-OH-DMT, is a naturally occurring compound found in the bark and seeds of certain plants. It belongs to the class of compounds known as tryptamines, which are known to have psychoactive properties. In recent years, 5-OH-DMT has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione is not well understood. However, it is believed to act on the serotonin system in the brain, similar to other tryptamines. It may also have activity at other receptors, such as the sigma-1 receptor.
Biochemical and Physiological Effects
Studies have shown that 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione has a range of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. It may also have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a low toxicity profile. However, one limitation is that it is a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione. One area of interest is its potential use in the treatment of addiction, particularly for opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, there is interest in developing new synthesis methods for 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione that may be more efficient or environmentally friendly.
Méthodes De Synthèse
5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. However, the most common method of synthesis is through the reduction of 5-methoxy-tryptamine using lithium aluminum hydride.
Applications De Recherche Scientifique
Research on 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione has primarily focused on its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic properties, and may also have potential in the treatment of addiction and post-traumatic stress disorder. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Formule moléculaire |
C16H13NO4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
5-hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4/c1-21-12-4-2-3-10(7-12)9-17-15(19)13-6-5-11(18)8-14(13)16(17)20/h2-8,18H,9H2,1H3 |
Clé InChI |
HZALDAPPAHQRJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O |
SMILES canonique |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[hydroxy(diphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286408.png)
![Di(dimethylamino)phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)-4-methoxyphenyl] ester](/img/structure/B286409.png)


![3-[(5-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)oxy]-1,2-propanediol](/img/structure/B286419.png)

![3-(Diphenylmethylene)-1-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione](/img/structure/B286422.png)
![2-{4-[4-(2-hydroxyethyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286425.png)
![2-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286426.png)
![2-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286427.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)
![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286431.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286433.png)
![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286434.png)